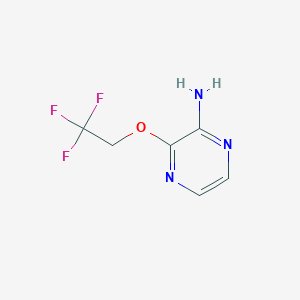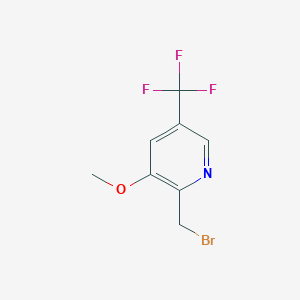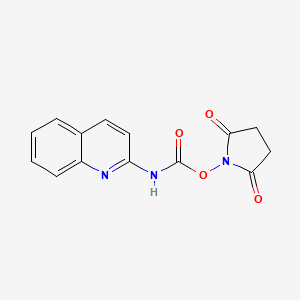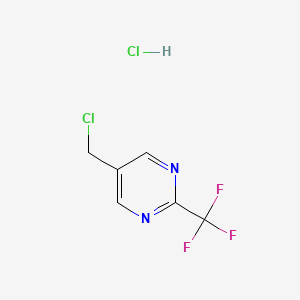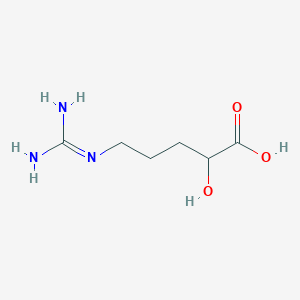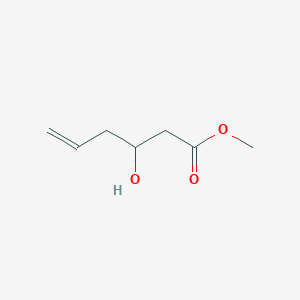![molecular formula C11H11BrO B13660001 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine: is a chemical compound with the molecular formula C10H11BrO It is a member of the benzo[c]oxepine family, characterized by a bromine atom at the 8th position and a methylene group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine typically involves the following steps:
Bromination: The introduction of a bromine atom at the 8th position of the benzo[c]oxepine ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride.
Formation of the Methylene Group: The methylene group at the 5th position can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and Wittig reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It can be used in the synthesis of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methylene group play crucial roles in binding to these targets, influencing their activity and function. The compound may modulate specific signaling pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
8-Bromo-1,3,4,5-tetrahydrobenzo[C]oxepine: Lacks the methylene group at the 5th position.
8-Bromo-2,3,4,5-tetrahydrobenzo[C]azepin-1-one: Contains a nitrogen atom in the ring structure.
Uniqueness: 8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine is unique due to the presence of both the bromine atom and the methylene group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H11BrO |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
8-bromo-5-methylidene-3,4-dihydro-1H-2-benzoxepine |
InChI |
InChI=1S/C11H11BrO/c1-8-4-5-13-7-9-6-10(12)2-3-11(8)9/h2-3,6H,1,4-5,7H2 |
Clave InChI |
CNYXZIVNGQZQKY-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCOCC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


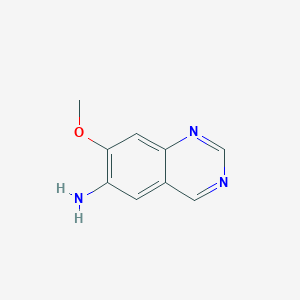
![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde](/img/structure/B13659929.png)
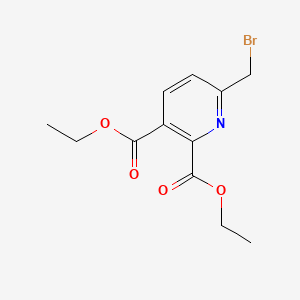
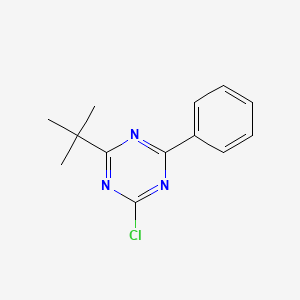
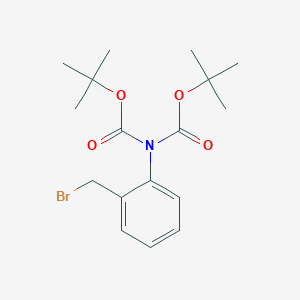
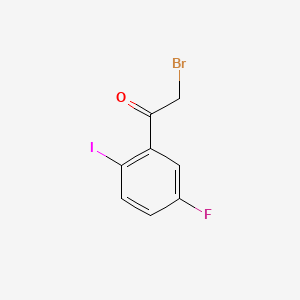
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
